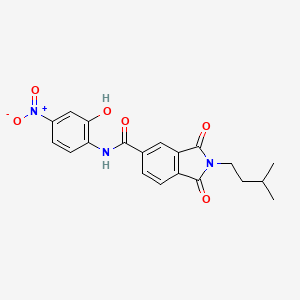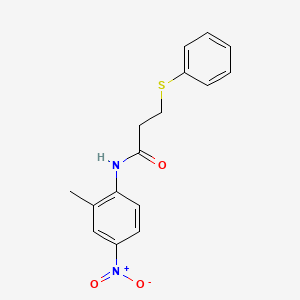
1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine, also known as FMA, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. FMA belongs to the class of triazole compounds and has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have suggested that 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine may exert its biological activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the growth of fungal and bacterial strains by disrupting their cell membrane integrity. 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments. The compound is easy to synthesize and has good solubility in common solvents. 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine also exhibits potent biological activity against a wide range of fungal, bacterial, and cancer cell lines. However, 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has some limitations for lab experiments. The compound is relatively unstable under acidic conditions and may undergo hydrolysis. 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine also has low aqueous solubility, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine-based drugs for the treatment of fungal and bacterial infections. Another area of interest is the development of 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine-based drugs for the treatment of cancer. Furthermore, future research could focus on the elucidation of the mechanism of action of 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine and the identification of its molecular targets. Finally, the development of new synthesis methods for 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine could lead to the discovery of novel analogs with improved biological activity.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent antifungal activity against a wide range of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has also been reported to have antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 1-benzoyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
[5-(furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-9-11-16(12-10-15)19-23-21(22-14-18-8-5-13-27-18)25(24-19)20(26)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHOTIVIJRPBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-phenylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4187451.png)
![2-(2-furyl)-5-[(1-phenylethyl)thio]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B4187456.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4187460.png)



![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4187478.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4187482.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4187490.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4187498.png)
![ethyl 4-{N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4187516.png)
![{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4187523.png)